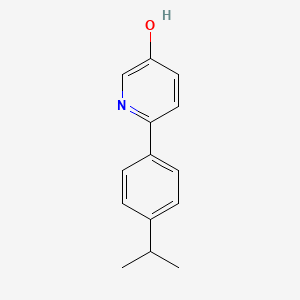

6-(4-Isopropylphenyl)pyridin-3-ol

Description

Properties

IUPAC Name |

6-(4-propan-2-ylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(16)9-15-14/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOSPYVVFQVSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Isopropylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylphenylboronic acid with 3-hydroxypyridine in the presence of a palladium catalyst. This Suzuki-Miyaura cross-coupling reaction typically occurs under mild conditions, such as room temperature, and requires a base like potassium carbonate.

Another approach involves the direct alkylation of 3-hydroxypyridine with 4-isopropylbenzyl bromide in the presence of a strong base like sodium hydride. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nitric acid for nitration or bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of 6-(4-Propan-2-ylphenyl)pyridin-3-one.

Reduction: Formation of 6-(4-Propan-2-ylphenyl)pyridin-3-amine.

Substitution: Formation of 6-(4-Propan-2-ylphenyl)-3-nitropyridine or 6-(4-Propan-2-ylphenyl)-3-bromopyridine.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Research indicates that compounds similar to 6-(4-Isopropylphenyl)pyridin-3-ol exhibit antiviral properties. For example, certain derivatives have shown activity against Zika virus protease with IC50 values indicating promising efficacy .

- Antimicrobial Properties : Pyridine derivatives are often explored for their antimicrobial potential. The presence of the hydroxyl group may enhance interactions with microbial targets, making this compound a candidate for further investigation in antimicrobial drug development .

- Cancer Research : The compound's ability to interact with specific enzymes and receptors suggests potential applications in cancer therapy. Studies have shown that modifications to the pyridine structure can lead to significant changes in biological activity, allowing for targeted drug design .

Biochemical Studies

This compound can serve as a valuable tool in studying enzyme interactions and metabolic pathways. Its structural features allow it to act as an inhibitor or modulator of various biological targets, providing insights into cellular processes .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its analogs:

- Inhibition of Enzymatic Activity : A study demonstrated that certain derivatives could inhibit key enzymes involved in viral replication, showcasing their potential as antiviral agents .

- Structure-Activity Relationship (SAR) Studies : Research has focused on how different substituents on the pyridine ring affect biological activity. For instance, variations in the aromatic substituent can lead to significant changes in potency against specific targets .

Mechanism of Action

The mechanism of action of 6-(4-Isopropylphenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

4-(Aminomethyl)-6-cyclohexylpyridin-3-ol

- Structure: Differs in the substituent at position 6 (cyclohexyl vs. isopropylphenyl) and an additional aminomethyl group at position 3.

- Applications: Widely used in pharmaceutical research for synthesizing targeted therapies due to its functional versatility.

- Safety : Requires stringent handling protocols, including PPE and ventilation, suggesting similar precautions may apply to the target compound .

6-(3-Methoxyphenoxy)pyridin-3-ol

- Structure: Features a methoxyphenoxy group at position 6 instead of isopropylphenyl.

- Properties: Molecular weight = 217.22 g/mol (vs. ~213.27 g/mol for 6-(4-Isopropylphenyl)pyridin-3-ol).

Halogen-Substituted Pyridin-3-ol Analogs

- Example : (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4).

- Activity : Demonstrated cytotoxicity in halogenated analogs, though the pyridin-3-ol core is absent. This highlights the role of the 4-isopropylphenyl group in modulating bioactivity .

Heterocyclic Compounds with 4-Isopropylphenyl Substituents

3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7)

Thiourea and Sulphonamide Pyridin-3-ol Analogs

- Activity: Compounds like 14n and 14k showed up to 93% inhibition of TNF-α-induced cell adhesion at 1 mM.

Comparative Data Table

Key Research Findings

Structural Influence on Bioactivity: The 4-isopropylphenyl group enhances hydrophobic interactions in both pyridin-3-ol and imidazolidin-dione derivatives, but its effects vary with the core structure.

Polarity and Solubility: Substituents like methoxyphenoxy increase polarity compared to isopropylphenyl, suggesting that this compound may require formulation optimization for aqueous systems .

Safety Considerations: Pyridin-3-ol derivatives generally necessitate careful handling (e.g., ventilation, PPE), as seen in 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol guidelines .

Biological Activity

6-(4-Isopropylphenyl)pyridin-3-ol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.

This compound features a pyridine ring substituted with an isopropylphenyl group at the 6-position and a hydroxyl group at the 3-position. This unique structure contributes to its biological activity, particularly in cancer research.

The compound's mechanism of action primarily involves interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain kinases or modulate signaling pathways that are critical for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways. For instance, it has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .

- Cell Cycle Arrest : The compound has been reported to halt the cell cycle at the G0/G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) and retinoblastoma protein (pRb), preventing progression to the S-phase .

- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentration ranges. For example, one study reported an IC50 value of approximately 28.3 µM against HeLa cells, suggesting robust anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the isopropyl group enhances lipophilicity, which is crucial for membrane permeability and receptor binding. Comparative studies with other pyridine derivatives reveal that modifications at the phenyl ring significantly impact potency and selectivity against specific targets .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | IC50 (µM) | Cell Line |

|---|---|---|---|

| Induction of Apoptosis | Increased ROS production | 28.3 | HeLa |

| Cell Cycle Arrest | Inhibition of CDK4/6 | N/A | Various Cancer Cells |

| Cytotoxicity | Direct cell death via apoptosis | 56.6 | HeLa |

Case Studies

- Cytotoxic Effects on HeLa Cells : A study utilized fluorescence microscopy to observe morphological changes in HeLa cells treated with varying concentrations of this compound. Treated cells exhibited nuclear condensation and increased fluorescence intensity indicative of apoptosis .

- Comparative Analysis with Standard Drugs : The efficacy of this compound was compared with cisplatin, a well-known chemotherapeutic agent. Results indicated comparable or superior cytotoxic effects in certain concentrations, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 6-(4-Isopropylphenyl)pyridin-3-ol, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves multi-step routes, such as:

- Condensation-Cyclization : Reacting 4-isopropylbenzaldehyde with aminopyridine derivatives under reflux with catalysts like palladium or copper in solvents such as toluene or DMF. Cyclization may require chloranil as an oxidizing agent .

- Functional Group Modification : Post-cyclization hydroxylation or substitution reactions to introduce the 3-hydroxyl group. Temperature control (e.g., reflux at 110–130°C) and reaction duration (25–30 hours) are critical to avoid side products .

- Purification : Recrystallization from methanol or column chromatography ensures purity. Yield optimization depends on stoichiometric ratios and catalyst loading .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, the hydroxyl proton (δ ~9–10 ppm) and isopropyl group (δ ~1.2–1.4 ppm) should align with calculated shifts .

- X-ray Crystallography : Resolve crystal packing and bond angles. Compare with structurally related compounds like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, where aromatic stacking interactions influence stability .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] peak at m/z 229.12) and fragmentation patterns .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling in laboratory settings?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation. The compound is hygroscopic; desiccants like silica gel are recommended .

- Light Sensitivity : Protect from UV exposure due to the phenolic hydroxyl group, which may degrade under prolonged light .

- Handling : Use glove boxes for air-sensitive reactions. Pre-purify solvents (e.g., dry DMF over molecular sieves) to minimize hydrolysis .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Cross-Technique Validation : Combine NMR with IR spectroscopy (e.g., O–H stretch at 3200–3600 cm) and high-resolution MS to confirm assignments .

- Computational Validation : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data. Discrepancies >0.5 ppm may indicate impurities or tautomerism .

- Isotopic Labeling : Introduce or labels to track positional effects on spectral outputs .

Q. How can computational modeling (e.g., DFT) predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Calculate Fukui indices to identify electron-rich sites (e.g., C-2 and C-4 positions on pyridine). The hydroxyl group directs substituents para to itself due to resonance effects .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to assess activation barriers. The isopropyl group may sterically hinder ortho substitution .

- Transition State Analysis : Use Gaussian or ORCA software to model intermediates and optimize reaction conditions (e.g., temperature, catalyst) .

Q. What biocatalytic approaches (e.g., microbial oxyfunctionalization) offer advantages over traditional synthesis for functionalizing this compound?

- Methodological Answer :

- Whole-Cell Biocatalysis : Use engineered strains like Burkholderia sp. MAK1 to hydroxylate pyridine rings regioselectively. This avoids harsh reagents (e.g., chloranil) and improves enantiomeric excess .

- Enzyme Immobilization : Immobilize cytochrome P450 enzymes on silica supports for reusable catalysis. Reaction yields can reach >80% under mild pH (7.0–7.5) and 30°C .

- Scale-Up Feasibility : Compare biocatalytic routes (lower energy input) vs. traditional methods (higher purity but solvent waste). Life-cycle assessment (LCA) metrics guide sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.